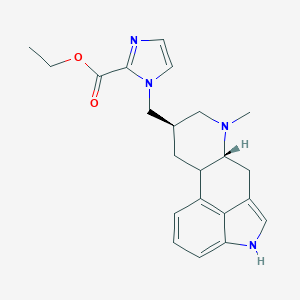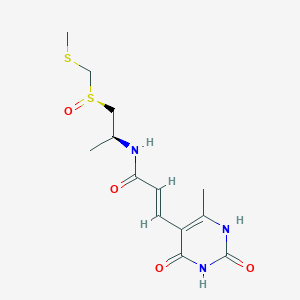
Deshydroxysparsomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deshydroxysparsomycin is a natural antibiotic that belongs to the aminocyclitol class of antibiotics. It is produced by the bacterium Streptomyces sparsogenes and has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. This compound has attracted significant attention from researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of deshydroxysparsomycin is not fully understood, but it is known to inhibit bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. This prevents the formation of new proteins and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in bacteria, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit biofilm formation in bacteria, which is a key factor in bacterial virulence.
Avantages Et Limitations Des Expériences En Laboratoire
Deshydroxysparsomycin has several advantages for use in laboratory experiments. It has potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial physiology and pathogenesis. This compound is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to the use of this compound in laboratory experiments. Its complex synthesis makes it difficult and expensive to produce, and its potent antibacterial activity can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on deshydroxysparsomycin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of this compound as a potential treatment for antibiotic-resistant infections, such as MRSA. Additionally, the antitumor activity of this compound warrants further investigation as a potential cancer treatment.
In conclusion, this compound is a natural antibiotic with potent antibacterial and antitumor activity. Its unique chemical structure and potential therapeutic applications make it an interesting subject for scientific research. Further investigation of this compound could lead to the development of new antibiotics and cancer treatments.
Méthodes De Synthèse
The synthesis of deshydroxysparsomycin is a complex process that involves several steps. The starting material is the amino sugar D-glucosamine, which is modified through a series of chemical reactions to produce the final product. The synthesis of this compound is challenging, and several modifications of the original method have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Deshydroxysparsomycin has been extensively studied for its potential therapeutic applications. It has been found to have potent antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to have antitumor activity and has been investigated as a potential treatment for cancer.
Propriétés
Numéro CAS |
113597-70-9 |
|---|---|
Formule moléculaire |
C13H19N3O4S2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O4S2/c1-8(6-22(20)7-21-3)14-11(17)5-4-10-9(2)15-13(19)16-12(10)18/h4-5,8H,6-7H2,1-3H3,(H,14,17)(H2,15,16,18,19)/b5-4+/t8-,22+/m0/s1 |
Clé InChI |
SOVWAAKGEFZZPG-VQKLGCARSA-N |
SMILES isomérique |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)CSC |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Synonymes |
dehydroxysparsomycin deshydroxysparsomycin deshydroxysparsomycin, (S-(R*,R*-(E)))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



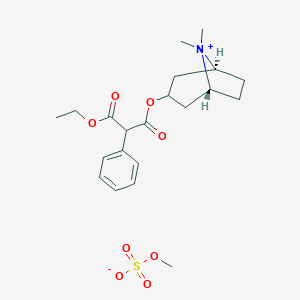
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

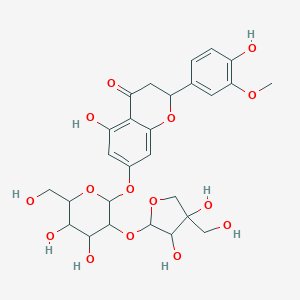
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
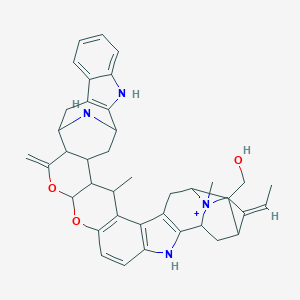
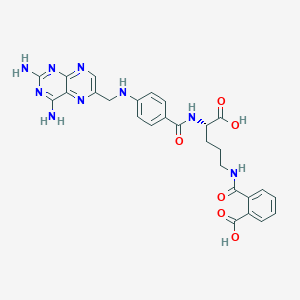
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)

